molecular formula C23H26BrClN2O2S B5243139 N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5243139
M. Wt: 509.9 g/mol
InChI Key: QSOOJPVETNPVSK-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring, a cyclohexyl group, and a chloro-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. The starting materials might include 4-chloro-2,5-dimethoxyaniline, 4-cyclohexylbenzaldehyde, and thioamide. The synthesis could involve:

    Formation of the Thiazole Ring: This might be achieved through a cyclization reaction involving the aniline and thioamide under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is often purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the thiazole ring.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and aromatic groups could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the cyclohexyl group.

    N-(4-bromo-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine: Similar structure with a bromo group instead of a chloro group.

Uniqueness

The presence of the cyclohexyl group and the specific substitution pattern on the aromatic rings make N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide unique. These features could influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2S.BrH/c1-27-21-13-19(22(28-2)12-18(21)24)25-23-26-20(14-29-23)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h8-15H,3-7H2,1-2H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOOJPVETNPVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4)OC)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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